

Check Availability & Pricing

# Carotegrast prodrug activation and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carotegrast |           |
| Cat. No.:            | B1668454    | Get Quote |

An in-depth guide to the prodrug activation, metabolism, and mechanism of action of **Carotegrast**, an oral α4-integrin antagonist for the treatment of ulcerative colitis.

### Introduction

**Carotegrast** methyl (formerly known as AJM300) is a novel, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for inducing remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to conventional therapies.[1][3] As an ester prodrug, **carotegrast** methyl is designed to be hydrolyzed into its active metabolite, **carotegrast**, which exerts a potent anti-inflammatory effect.[2][4] This document provides a detailed technical overview of the activation, metabolism, and pharmacokinetic profile of **carotegrast** methyl, intended for researchers and drug development professionals.

## **Prodrug Activation and Metabolism**

**Carotegrast** methyl is an esterified prodrug that enables oral administration.[5] Upon oral ingestion and absorption, it undergoes rapid and extensive conversion to its active carboxylic acid form, **carotegrast**.

## **Primary Activation Pathway**

The primary activation mechanism is the hydrolysis of the methyl ester group of **carotegrast** methyl to form the active metabolite, **carotegrast**. This biotransformation is catalyzed predominantly by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[4] The



systemic exposure to the active metabolite, **carotegrast**, is significantly higher than that of the parent prodrug, indicating efficient conversion.[5]





Click to download full resolution via product page

Prodrug activation pathway of Carotegrast Methyl.

## **Further Metabolism and Drug Interactions**

The active metabolite, **carotegrast**, is subject to further metabolism. While specific metabolites are not detailed in the provided literature, their exposure is known to increase with the coadministration of certain drugs.[4][6]

- CYP3A4 Inhibition: Clinical studies have classified carotegrast methyl as a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4). This suggests a potential for drug-drug interactions, possibly enhancing the effects of other drugs that are metabolized by this enzyme.[1][2]
- OATP Transporter Involvement: Co-administration of carotegrast methyl with rifampicin, a
  potent inhibitor of Organic Anion-Transporting Polypeptides (OATPs), significantly increases
  the plasma concentration of carotegrast.[4][6] This indicates that OATP1B1 and/or
  OATP1B3 transporters play a role in the hepatic uptake and disposition of carotegrast.

### **Pharmacokinetic Profile**

The pharmacokinetic properties of **carotegrast** methyl and its active metabolite have been evaluated in several clinical studies involving healthy volunteers and patients with ulcerative colitis.

## **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Carotegrast Methyl and Carotegrast

| Parameter                  | Carotegrast Methyl<br>(Prodrug) | Carotegrast (Active<br>Metabolite)        | Source |
|----------------------------|---------------------------------|-------------------------------------------|--------|
| Systemic Exposure<br>Ratio | 1x                              | 4.6 to 7.8-fold<br>higher than<br>prodrug | [5]    |



| Terminal Elimination Half-life (t½) | Approx. 8.0 - 20.2 hours | Approx. 10.0 - 15.6 hours |[4] |

Table 2: Effect of Food on Systemic Exposure (Single 960 mg Dose)

| Analyte            | Parameter | Reduction in<br>Exposure (Fed vs.<br>Fasted) | Source |
|--------------------|-----------|----------------------------------------------|--------|
| Carotegrast Methyl | AUClast   | 21% – 57%                                    | [5][7] |

| Carotegrast | AUClast | 5% – 29% |[5][7] |

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Effect of Rifampicin Co-administration on Carotegrast (Single 960 mg Dose)

| Parameter | Geometric Mean<br>Ratio (With/Without<br>Rifampicin) | 90% Confidence<br>Interval | Source |
|-----------|------------------------------------------------------|----------------------------|--------|
| Cmax      | 4.78                                                 | 3.64 – 6.29                | [6]    |

| AUC0-t | 5.59 | 4.60 - 6.79 | [6] |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to time t.

### **Mechanism of Action**

The therapeutic effect of **carotegrast** is derived from its antagonism of  $\alpha 4$ -integrins.





Click to download full resolution via product page

#### Mechanism of action of Carotegrast.

Carotegrast exerts its anti-inflammatory effect by blocking the interaction between  $\alpha 4$ -integrins on the surface of leukocytes (such as lymphocytes) and their corresponding vascular adhesion molecules on endothelial cells.[8][9]

- α4β1-VCAM-1 Blockade: It inhibits the binding of α4β1 integrin to Vascular Cell Adhesion
   Molecule-1 (VCAM-1).[2]
- α4β7-MAdCAM-1 Blockade: It inhibits the binding of α4β7 integrin to Mucosal Addressin Cell
   Adhesion Molecule-1 (MAdCAM-1), which is crucial for gut-specific leukocyte homing.[2][10]

By blocking these interactions, **carotegrast** prevents the migration and infiltration of inflammatory cells from the bloodstream into the intestinal tissue, thereby reducing the inflammation characteristic of ulcerative colitis.[9][10]

## **Experimental Protocols**



The pharmacokinetic and safety data for **carotegrast** methyl have been established through rigorous clinical trials. A representative study design is the randomized, crossover study used to assess drug-drug interactions and food effects.[6][7]





#### Click to download full resolution via product page

Workflow for a typical crossover pharmacokinetic study.

- Study Design: A randomized, 2x2 crossover study.
- Participants: Healthy adult subjects.[6]
- Dosing: Subjects receive a single dose of **carotegrast** methyl (e.g., 960 mg) alone in one period and with a co-administered drug (e.g., rifampicin 600 mg) or under fed conditions in the other period.[6][7]
- Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the previous period.[4]
- Pharmacokinetic Analysis: Blood samples are collected at predetermined time points after dosing to measure the plasma concentrations of carotegrast methyl and carotegrast. Key parameters like Cmax and AUC are calculated using non-compartmental methods.[5]
- Safety Monitoring: Adverse events (AEs) are monitored throughout the study to assess safety and tolerability.[6]

## Conclusion

**Carotegrast** methyl is an orally available prodrug that is efficiently converted to its active metabolite, **carotegrast**, primarily by CES1-mediated hydrolysis. **Carotegrast** acts as a potent α4-integrin antagonist, preventing leukocyte infiltration into the gut. Its pharmacokinetic profile is influenced by food and co-administration with OATP inhibitors. A thorough understanding of its activation and metabolic pathways is critical for its safe and effective use in the treatment of ulcerative colitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of carotegrast methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of rifampicin on the pharmacokinetics and safety of carotegrast methyl in healthy subjects: A randomized 2 × 2 crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacological and Clinical data of oral alpha 4 integrin antagonist, Carotegrast methyl, CAROGRA®] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. What is the mechanism of Carotegrast methyl? [synapse.patsnap.com]
- To cite this document: BenchChem. [Carotegrast prodrug activation and metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668454#carotegrast-prodrug-activation-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com